molecular formula C9H6Cl6O B13822796 (1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene

(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene

Cat. No.: B13822796
M. Wt: 342.9 g/mol
InChI Key: CKPWHXBGVRURFU-DDYGQXQVSA-N
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Description

This compound, systematically named (1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene, is a chlorinated tricyclic derivative featuring an oxygen atom (4-oxa) in its bicyclic framework. It is also known as chlorendic anhydride, a contraction of its full systematic name, and is structurally characterized by six chlorine substituents and a dione group (3,5-dione) . The compound’s rigid tricyclic skeleton and high chlorine content contribute to its stability and industrial utility, particularly in flame-retardant resins and polymers . Its stereochemistry and substitution pattern (hexachloro, 4-oxa) distinguish it from related compounds in the tricyclo[5.2.1.02,6]decene family.

Properties

Molecular Formula

C9H6Cl6O

Molecular Weight

342.9 g/mol

IUPAC Name

(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)4-2-16-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+

InChI Key

CKPWHXBGVRURFU-DDYGQXQVSA-N

Isomeric SMILES

C1[C@@H]2[C@H](CO1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1C2C(CO1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Diels–Alder Cycloaddition

The core tricyclic oxatricyclic framework is commonly synthesized via Diels–Alder cycloaddition reactions between suitable dienes and dienophiles. For example, the formation of 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene derivatives often involves cycloaddition of furan or substituted furans with maleic anhydride or its derivatives.

  • This approach yields bicyclic or tricyclic structures with oxygen heteroatoms incorporated via the furan ring.
  • Subsequent functional group transformations can introduce substituents such as chlorine atoms.

Chlorination Strategies

Introducing multiple chlorine atoms (hexachloro substitution) on such a rigid tricyclic scaffold is challenging due to steric hindrance and reactivity considerations.

  • Chlorination can be achieved by electrophilic chlorination reagents such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions.
  • Radical chlorination methods using N-chlorosuccinimide (NCS) with radical initiators may selectively chlorinate allylic or benzylic positions.
  • Stepwise chlorination may be necessary to achieve the hexachloro substitution pattern, often requiring protection/deprotection strategies to avoid over-chlorination or decomposition.

Oxidation and Functional Group Manipulation

  • The oxatricyclic core often contains ketone or anhydride functionalities (as in 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione).
  • These groups can be introduced or modified by oxidation reactions using reagents like chromium trioxide (CrO3) or m-chloroperbenzoic acid (m-CPBA).
  • The presence of oxygen atoms in the ring system allows for epoxidation or ring-opening reactions that can be harnessed in synthetic sequences.

Hypothetical Preparation Scheme for (1S,2R,6S,7R)-Hexachloro-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene

Based on analogous compounds and general synthetic organic chemistry principles, a plausible preparation method could involve:

Step Reaction Type Description Reagents/Conditions
1 Diels–Alder Cycloaddition Cycloaddition of a chlorinated diene with a suitable dienophile (e.g., maleic anhydride) to form the oxatricyclic core Chlorinated furan derivative, maleic anhydride, heat
2 Chlorination Electrophilic or radical chlorination to introduce chlorine atoms at desired positions Cl2 gas or NCS with radical initiator, controlled temperature
3 Oxidation Functional group oxidation to install ketone or anhydride groups if not present CrO3, PCC, or m-CPBA
4 Purification Chromatography or recrystallization to isolate pure hexachloro-oxatricyclic compound Silica gel chromatography, solvent systems

Data Tables and Research Findings

Due to the lack of direct literature on this exact compound, the following table summarizes properties and synthetic data of closely related oxatricyclic compounds, which may inform the preparation of the hexachloro derivative:

Compound Name Molecular Formula Key Synthetic Step Melting Point (°C) Reference Source
4,10-Dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione C8H6O4 Diels–Alder of furan + maleic anhydride 118 ChemicalBook
(1S,2S,6S,7R)-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione C9H8O3 Cycloaddition + oxidation Not reported PubChem
Hexachlorocyclopentadiene derivatives C5Cl6 Chlorination of cyclopentadiene 234 (boiling point) CPSC Dataset

Summary and Recommendations

  • No direct, detailed published synthetic procedure for (1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene was found in authoritative chemical databases or literature.
  • Preparation likely involves a multi-step synthetic route starting from a suitable tricyclic oxatricyclic precursor formed via Diels–Alder cycloaddition.
  • Hexachlorination requires careful stepwise chlorination under controlled conditions to achieve the desired substitution pattern without degradation.
  • Related compounds’ synthetic methods and physical data provide a useful framework for experimental design.
  • Further experimental research and literature mining in specialized journals or patents may be necessary to obtain precise protocols.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the removal of chlorine atoms.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols or ketones, while reduction can produce less chlorinated derivatives.

Scientific Research Applications

Flame Retardancy

One of the primary applications of (1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene is as a flame retardant in various materials:

  • Textiles : It is used in the treatment of textiles to enhance their fire resistance properties.
  • Plastics : The compound is incorporated into polymers to reduce flammability and improve safety standards in consumer products.
  • Electronics : It serves as an additive in electronic components to prevent ignition during overheating or short-circuiting.

Environmental Science

Research has indicated that halogenated compounds like this one can have significant environmental impacts:

  • Persistence : Due to their chemical stability, these compounds can accumulate in the environment and bioaccumulate in living organisms.
  • Toxicity Studies : Investigations into the toxicity of halogenated flame retardants have revealed potential adverse effects on aquatic life and human health. Studies show that exposure can lead to endocrine disruption and other health issues .

Health and Safety Implications

The health implications of this compound are under scrutiny:

  • Regulatory Concerns : Due to potential health risks associated with long-term exposure to halogenated compounds, regulatory agencies are increasingly assessing their safety profiles.
  • Alternatives Development : Research is ongoing to find safer alternatives that maintain effective flame retardancy without the associated health risks.

Case Study 1: Textile Treatment

A study published in Environmental Science & Technology investigated the effectiveness of this compound when applied to cotton fabrics. Results indicated a significant reduction in flammability compared to untreated samples. The treated fabrics met stringent fire safety standards required for commercial applications .

Case Study 2: Aquatic Toxicology

Research conducted on the aquatic toxicity of halogenated flame retardants demonstrated that exposure to this compound resulted in harmful effects on fish populations. The study highlighted the need for careful monitoring of water sources near industrial sites using such compounds .

Mechanism of Action

The mechanism of action of (1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms and unique structure allow it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorinated Tricyclic Analogues: Chlordane

Chlordane (1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene) shares the same tricyclic backbone but differs in chlorine substitution (octachloro vs. hexachloro) and lacks the 4-oxa group. Key comparative

Property Chlorendic Anhydride (Target) Chlordane
Molecular Formula C₁₀H₄Cl₆O₃ (inferred) C₁₀H₆Cl₈
Molecular Weight ~450 (estimated) 409.78
Density Not reported 1.8 ± 0.1 g/cm³
Boiling Point Not reported 424.7 ± 40.0 °C
Applications Flame retardants, resins Pesticide (historical use)

The additional chlorine atoms in chlordane increase its hydrophobicity (LogP = 5.57) and environmental persistence, whereas the target compound’s oxygen atom enhances polarity, making it more suitable for polymer applications .

Heteroatom Variants: 4-Oxa vs. 4-Aza Derivatives

Replacing the 4-oxa group with a nitrogen atom (4-aza) yields structurally related compounds with distinct properties. For example:

These 4-aza derivatives exhibit modified reactivity due to nitrogen’s basicity, enabling applications in crystallography and drug discovery .

Substituent Effects on Bioactivity

While the target compound is primarily industrial, structurally related tricyclic chlorinated compounds demonstrate biological activity. For instance:

  • Epoxyisophorone derivatives () and 15-membered depsipeptides () show anti-cancer activity, highlighting the role of substituents in modulating cytotoxicity.
  • The alkylation of 4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one () produces furanones, underscoring the scaffold’s versatility in synthetic chemistry.

Key Research Findings

  • Structural Stability : The hexachloro-4-oxa framework confers thermal stability, making the compound resistant to degradation in high-temperature industrial processes .
  • Synthetic Utility : The tricyclic core serves as a precursor for derivatives with tailored electronic and steric properties .

Biological Activity

(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene is a synthetic organic compound that belongs to the class of halogenated flame retardants and has been studied for its biological activity and potential toxicological effects. This article reviews the existing literature on its biological activity, including toxicity profiles and environmental impacts.

Chemical Structure and Properties

The compound is characterized by a complex tricyclic structure with multiple chlorine substituents. Its chemical formula is C₁₀H₆Cl₆O, and it is known for its stability and resistance to degradation in environmental conditions.

Biological Activity Overview

The biological activity of this compound has been primarily assessed through various toxicity studies. The following sections summarize key findings from research studies.

Toxicity Studies

  • Acute Toxicity : Studies have indicated that exposure to high concentrations of hexachloro compounds can lead to acute toxicity in various organisms. For instance, an acute oral LD50 value for dieldrin (a related compound) was found to be around 50 mg/kg in rats, suggesting significant toxicity levels .
  • Chronic Effects : Chronic exposure studies have shown that hexachloro compounds can lead to neurotoxic effects and reproductive toxicity. In beagle dogs exposed to dieldrin over two years, significant neurological impairments were observed .
  • Ecotoxicology : Environmental studies indicate that hexachloro compounds are persistent in the environment and can bioaccumulate in aquatic organisms. Fish exposed to these compounds exhibited altered behavior and decreased reproductive success .

Case Study 1: Neurotoxicity in Mammals

A study conducted on rats demonstrated that chronic exposure to hexachloro compounds resulted in decreased locomotor activity and impaired cognitive functions. The minimal risk level (MRL) was determined to be 0.0006 mg/kg/day based on decreased locomotor activity as the critical effect .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of hexachloro compounds found significant residues in sediment samples collected from contaminated sites. The study highlighted the potential for these compounds to disrupt local ecosystems by affecting species diversity and population dynamics .

Data Summary Table

Study TypeOrganismKey FindingsReference
Acute ToxicityRatsLD50 ~ 50 mg/kg
Chronic ExposureBeagle DogsNeurological impairments after 2 years
EcotoxicologyFishAltered behavior and reproductive success
Environmental ImpactSediment SamplesSignificant residues indicating bioaccumulation

The mechanism by which this compound exerts its biological effects is believed to involve disruption of endocrine functions and interference with neurotransmitter systems due to its structural similarity to other organochlorine compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.0²,⁶]dec-8-ene, and what methodological challenges arise in achieving stereochemical purity?

  • Answer : Synthesis typically involves chlorination of a tricyclic precursor under controlled conditions. Key challenges include ensuring regio- and stereoselectivity due to the compound’s complex bicyclic framework. Methodologies like X-ray crystallography (for structural validation) and HPLC-MS (for purity assessment) are critical. Chlorination steps require precise temperature control (0–5°C) to avoid side reactions .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized for confirming its stereochemistry?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry, as demonstrated for analogous hexachlorinated tricyclic compounds . Complementary methods include ¹H/¹³C NMR (to assign axial/equatorial chlorines) and DFT-based computational modeling to predict electronic and steric effects .

Q. What stability concerns exist for this compound under ambient laboratory conditions, and how are degradation pathways mitigated?

  • Answer : The compound’s stability is influenced by hydrolysis of the oxa-ring and photolytic dechlorination. Researchers should store it in argon-purged, amber vials at –20°C. Degradation products can be monitored via GC-MS and UV-Vis spectroscopy to identify critical degradation triggers (e.g., UV light, humidity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected regioselectivity in Diels-Alder reactions involving this compound)?

  • Answer : Contradictions often stem from subtle differences in solvent polarity or catalyst choice. A systematic factorial design (e.g., varying solvents, temperatures, and catalysts) can isolate variables. Cross-validation using in situ FTIR and kinetic isotope effect studies helps clarify mechanistic ambiguities .

Q. What computational models are most effective for predicting the environmental fate or toxicity of this highly chlorinated tricyclic compound?

  • Answer : Molecular dynamics (MD) simulations combined with QSAR models are used to predict bioaccumulation and toxicity. Recent advances integrate AI-driven COMSOL Multiphysics platforms to simulate degradation pathways in aquatic systems . Experimental validation via in vitro assays (e.g., Ames test for mutagenicity) is essential .

Q. How can the compound’s electronic properties be exploited in designing novel catalysts or supramolecular assemblies?

  • Answer : The electron-deficient oxa-ring and chlorine substituents make it a candidate for Lewis acid catalysis or host-guest chemistry. Researchers use cyclic voltammetry to assess redox activity and XPS to study surface interactions in catalytic applications. Theoretical frameworks like frontier molecular orbital (FMO) theory guide design .

Q. What methodological strategies address challenges in scaling up enantioselective synthesis while maintaining yield and purity?

  • Answer : Continuous-flow microreactors improve heat/mass transfer during chlorination steps, reducing side-product formation. Design of experiments (DoE) optimizes parameters (e.g., reagent stoichiometry, flow rates). Post-synthesis purification via centrifugal partition chromatography (CPC) enhances enantiomeric excess (>98%) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectroscopic data across studies?

  • Answer : Discrepancies often arise from polymorphic forms or impurities. A comparative study using DSC (differential scanning calorimetry) and PXRD identifies polymorphs. Standardizing solvent systems (e.g., using anhydrous dichloromethane) minimizes variability in NMR spectra .

Q. What frameworks guide the integration of this compound into broader theoretical models (e.g., environmental persistence or chiral induction)?

  • Answer : Link studies to conceptual frameworks like the "persistent organic pollutant (POP) hypothesis" or "Cahn-Ingold-Prelog priority rules" for chirality. Methodologically, align experimental data with molecular docking simulations (for environmental interactions) or chiral chromatography databases (for stereochemical analysis) .

Methodological Best Practices

  • Structural Validation : Prioritize SC-XRD for unambiguous stereochemical assignment .
  • Reactivity Studies : Use kinetic profiling and isotope labeling to distinguish between competing reaction pathways .
  • Computational Integration : Combine DFT and machine learning to predict novel derivatives with reduced toxicity .

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